N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dimethoxyphenyl group and a methoxy-1-oxo-1,2-dihydroisoquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an acyl chloride reacts with an amine.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide: Lacks the methoxy group on the isoquinolinone ring.
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and the isoquinolinone core can provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-13-7-8-16(18(11-13)27-3)21-19(23)12-22-10-9-14-15(20(22)24)5-4-6-17(14)26-2/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYGRFNKNWIKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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